molecular formula C20H24N2O5S B10938572 Ethyl 4-[3-(naphthalen-2-ylsulfonyl)propanoyl]piperazine-1-carboxylate

Ethyl 4-[3-(naphthalen-2-ylsulfonyl)propanoyl]piperazine-1-carboxylate

Cat. No.: B10938572
M. Wt: 404.5 g/mol
InChI Key: BIVYFLUBVZXOCE-UHFFFAOYSA-N
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Description

ETHYL 4-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that features a naphthylsulfonyl group, a propanoyl group, and a tetrahydropyrazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps, starting with the preparation of the naphthylsulfonyl precursor. This precursor is then reacted with a propanoyl chloride under basic conditions to form the intermediate product. The final step involves the cyclization of the intermediate with ethyl tetrahydropyrazinecarboxylate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The naphthylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The propanoyl group can be reduced to form alcohol derivatives.

    Substitution: The ethyl ester group can be substituted with other nucleophiles to form amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

ETHYL 4-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of ETHYL 4-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylsulfonyl group may play a key role in binding to these targets, while the propanoyl and tetrahydropyrazinecarboxylate moieties may modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-(2-NAPHTHYLSULFONYL)PROPANOATE: Similar structure but lacks the tetrahydropyrazinecarboxylate moiety.

    ETHYL 4-[({[3-(2-NAPHTHYLSULFONYL)PROPANOYL]OXY}ACETYL)AMINO]BENZOATE: Contains a benzoate group instead of the tetrahydropyrazinecarboxylate moiety.

Uniqueness

ETHYL 4-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydropyrazinecarboxylate moiety, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 4-(3-naphthalen-2-ylsulfonylpropanoyl)piperazine-1-carboxylate

InChI

InChI=1S/C20H24N2O5S/c1-2-27-20(24)22-12-10-21(11-13-22)19(23)9-14-28(25,26)18-8-7-16-5-3-4-6-17(16)15-18/h3-8,15H,2,9-14H2,1H3

InChI Key

BIVYFLUBVZXOCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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